molecular formula C17H11ClO2 B6403892 2-Chloro-6-(naphthalen-2-yl)benzoic acid CAS No. 1262007-74-8

2-Chloro-6-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403892
CAS No.: 1262007-74-8
M. Wt: 282.7 g/mol
InChI Key: HIVNRTRUBSDVQJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(naphthalen-2-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group at the second position and a naphthyl group at the sixth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(naphthalen-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halogenated benzoic acid derivative is coupled with a naphthyl boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The naphthyl group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions produce naphthoquinones or other oxidized derivatives.
  • Reduction reactions result in the formation of alcohols or aldehydes.

Scientific Research Applications

2-Chloro-6-(naphthalen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and naphthyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound can modulate biochemical pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Similar in structure but lacks the naphthyl group.

    6-Chloro-2-(naphthalen-2-yl)benzoic Acid: A positional isomer with different substitution patterns.

    2-Phenylbenzoic Acid: Contains a phenyl group instead of a naphthyl group.

Uniqueness: 2-Chloro-6-(naphthalen-2-yl)benzoic acid is unique due to the presence of both chloro and naphthyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVNRTRUBSDVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690430
Record name 2-Chloro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-74-8
Record name 2-Chloro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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